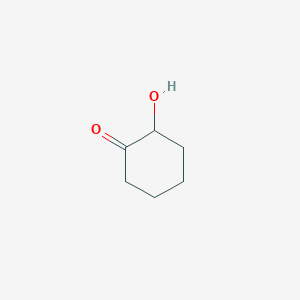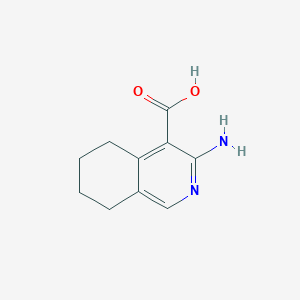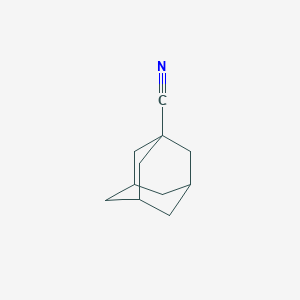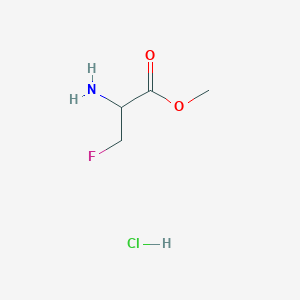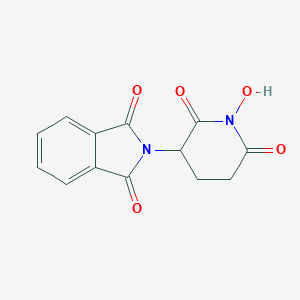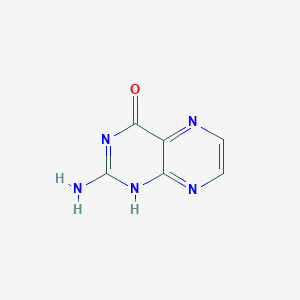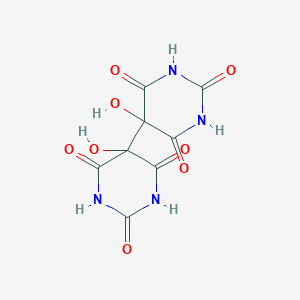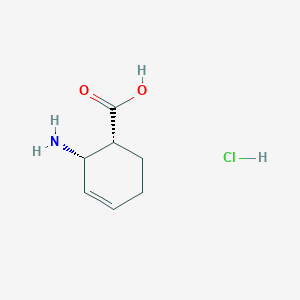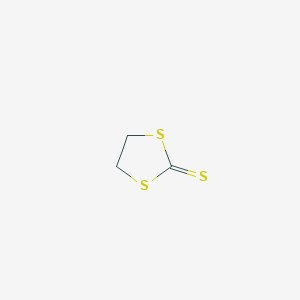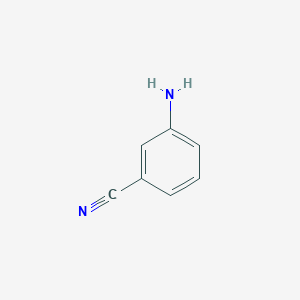![molecular formula C45H63N15O11S2 B145725 d[D-3-Pal2]AVP CAS No. 136105-89-0](/img/structure/B145725.png)
d[D-3-Pal2]AVP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D[D-3-Pal2]AVP, also known as D[D-3-Pal2]Arginine Vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a naturally occurring peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the effects of arginine vasopressin with enhanced stability and specificity .
科学的研究の応用
D[D-3-Pal2]AVP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on water retention and vasoconstriction mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D[D-3-Pal2]AVP involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and high-performance liquid chromatography is used for purification. The scalability of solid-phase peptide synthesis makes it suitable for industrial production .
化学反応の分析
Types of Reactions
D[D-3-Pal2]AVP can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process using protected amino acids and coupling reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
作用機序
D[D-3-Pal2]AVP exerts its effects by binding to vasopressin receptors in the body. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The primary molecular targets are the V1a, V1b, and V2 receptors:
V1a Receptors: Mediate vasoconstriction and increase blood pressure.
V1b Receptors: Involved in the regulation of the hypothalamic-pituitary-adrenal axis.
類似化合物との比較
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic potency and fewer pressor effects.
[D-Arg8]Vasopressin: Another synthetic analogue with modifications to improve stability and receptor selectivity.
Uniqueness
D[D-3-Pal2]AVP is unique due to its specific modifications, which enhance its stability and receptor selectivity compared to other analogues. The presence of the D-3-Pal2 residue provides increased resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
136105-89-0 |
|---|---|
分子式 |
C45H63N15O11S2 |
分子量 |
1054.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1 |
InChIキー |
KEAHYTRPVNOHKL-ZHFJCBJKSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
配列 |
CXFQNCPRG |
同義語 |
1-deamino-3-(3'-pyridyl)-2-Ala-argipressin argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)- argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)- d(D-3-Pal)VP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



